molecular formula C11H13N3O2 B1391784 Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate CAS No. 1221791-89-4

Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate

Cat. No. B1391784
M. Wt: 219.24 g/mol
InChI Key: HALXYCDNIMLBCR-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate is a chemical compound with the molecular formula C9H12N2O3 . It is a derivative of pyridine , which is a basic heterocyclic organic compound with the chemical formula C5H5N .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of pyridone analogues was achieved by treating N-aryl-2-cyano-3-(4-(diphenylamino)phenyl)acrylamides with malononitrile . Another method involved the base-catalyzed condensation of amines with ethyl cyanoacetate in ethanolic sodium ethoxide solution .

Scientific Research Applications

  • Cyanoacetylation of Amines

    • Field : Organic Chemistry
    • Application : Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
    • Method : The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
    • Results : The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
  • Synthesis of (2-amino-3-cyano-4H-chromen-4-yl) Phosphonic Acid Diethyl Ester

    • Field : Medicinal Chemistry
    • Application : A series of (2-amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl ester derivatives were synthesized . The possible bioactivity study was also carried out by using molecular docking study for all the synthesized compounds and molecules can act as anticancer agent .
    • Method : The synthesis was carried out from salicylaldehyde, malononitrile and triethylphosphite in ethanol/water (1:1) system using a new dual basic ionic liquid .
    • Results : The attractive features of this protocol are higher yields (more than 95%), low cost, reduced environmental impact, shorter reaction time, reusability of IL (up to 7 times) and convenience of procedure .
  • Synthesis of 2-amino-3-cyano-4-aryl-4H-chromenes

    • Field : Pharmacology
    • Application : The synthesized 2-amino-3-cyano-4-aryl-4H-chromenes were tested for anticancer activities against T47D breast cancer cells .
    • Method : The specific method of synthesis is not mentioned in the source .
    • Results : 2-Amino-3-cyano-7-(dimethylamino)-4-(3-methoxy-4,5-methylenedioxyphenyl)-4H-chromene induced apoptosis as determined by the flow cytometry analysis assay in multiple human cell lines (e.g., Jurkat, T47D) .
  • Synthesis of Ethyl 3-cyano-4-(dimethylamino)-2-oxobut-3-enoate

    • Field : Organic Chemistry
    • Application : This compound is a chemical reagent used in various organic synthesis reactions .
    • Method : The specific method of synthesis is not mentioned in the source .
    • Results : The compound is available for purchase, suggesting it is used in various laboratory settings .
  • Design and Synthesis of Nonlinear Optical Chromophores

    • Field : Materials Science
    • Application : A series of nonlinear optical chromophores based on the diethylaminophenyl donor and tricyanofuran or phenyl-trifluoromethyl-tricyanofuran acceptors were synthesized . These chromophores have potential applications in optoelectronic communication technology .
    • Method : The synthesis was carried out through a complex process involving a tetraene bridge .
    • Results : Polymeric thin films doped with these chromophores exhibited different electro-optic coefficients . The normalized r33 value of certain chromophores was up to 17.25 × 10 −19 pm cc per (V molecules), which is much higher than that of other chromophores .
  • Cyanoacetylation of Amines

    • Field : Organic Chemistry
    • Application : This process involves the treatment of various substituted aryl or heteryl amines with active methylene reagents .
    • Method : The reaction is carried out in DMF and triethylamine as a basic catalyst .
    • Results : The result is the formation of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide .
  • Synthesis of Ethyl 3-cyano-4-(dimethylamino)-2-oxobut-3-enoate

    • Field : Organic Chemistry
    • Application : This compound is a chemical reagent used in various organic synthesis reactions .
    • Method : The specific method of synthesis is not mentioned in the source .
    • Results : The compound is available for purchase, suggesting it is used in various laboratory settings .
  • Design and Synthesis of Nonlinear Optical Chromophores

    • Field : Materials Science
    • Application : A series of nonlinear optical chromophores based on the diethylaminophenyl donor and tricyanofuran or phenyl-trifluoromethyl-tricyanofuran acceptors were synthesized . These chromophores have potential applications in optoelectronic communication technology .
    • Method : The synthesis was carried out through a complex process involving a tetraene bridge .
    • Results : Polymeric thin films doped with these chromophores exhibited different electro-optic coefficients . The normalized r33 value of certain chromophores was up to 17.25 × 10 −19 pm cc per (V molecules), which is much higher than that of other chromophores .
  • Cyanoacetylation of Amines

    • Field : Organic Chemistry
    • Application : This process involves the treatment of various substituted aryl or heteryl amines with active methylene reagents .
    • Method : The reaction is carried out in DMF and triethylamine as a basic catalyst .
    • Results : The result is the formation of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide .

properties

IUPAC Name

ethyl 3-cyano-4-(dimethylamino)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-4-16-11(15)10-8(7-12)9(14(2)3)5-6-13-10/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALXYCDNIMLBCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1C#N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701215726
Record name Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701215726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate

CAS RN

1221791-89-4
Record name Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221791-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701215726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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